molecular formula C20H27Cl2N3O4 B13739380 Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride CAS No. 16785-32-3

Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride

Cat. No.: B13739380
CAS No.: 16785-32-3
M. Wt: 444.3 g/mol
InChI Key: KLKVUXPRXLNDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities . This compound is characterized by the presence of a pyridyl group, a piperazine ring, and multiple methoxy groups, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific reaction conditions, such as the presence of a base like DBU and the use of solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production of piperazine derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the advanced methods employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and pyridyl group play crucial roles in binding to biological receptors, modulating their activity . This compound may act as an agonist or antagonist, depending on the target receptor and the biological context .

Properties

CAS No.

16785-32-3

Molecular Formula

C20H27Cl2N3O4

Molecular Weight

444.3 g/mol

IUPAC Name

2-(4-pyridin-2-ylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)ethanone;dihydrochloride

InChI

InChI=1S/C20H25N3O4.2ClH/c1-25-17-12-15(13-18(26-2)20(17)27-3)16(24)14-22-8-10-23(11-9-22)19-6-4-5-7-21-19;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H

InChI Key

KLKVUXPRXLNDEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CN2CCN(CC2)C3=CC=CC=N3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.